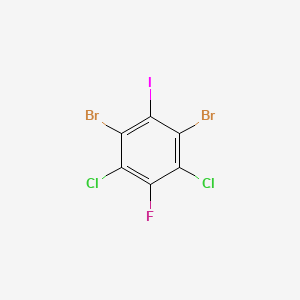

2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene

CAS No.:

Cat. No.: VC20316091

Molecular Formula: C6Br2Cl2FI

Molecular Weight: 448.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6Br2Cl2FI |

|---|---|

| Molecular Weight | 448.68 g/mol |

| IUPAC Name | 1,5-dibromo-2,4-dichloro-3-fluoro-6-iodobenzene |

| Standard InChI | InChI=1S/C6Br2Cl2FI/c7-1-3(9)5(11)4(10)2(8)6(1)12 |

| Standard InChI Key | PTBWOPPWWXNXPZ-UHFFFAOYSA-N |

| Canonical SMILES | C1(=C(C(=C(C(=C1Cl)Br)I)Br)Cl)F |

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Stereochemical Configuration

The molecular formula of 2,6-dibromo-3,5-dichloro-4-fluoroiodobenzene is C₆Br₂Cl₂FI, as confirmed by PubChem . The compound’s IUPAC name, 1,5-dibromo-2,4-dichloro-3-fluoro-6-iodobenzene, reflects the numbering of substituents on the benzene ring (Figure 1). The halogen atoms occupy the 1, 2, 3, 4, 5, and 6 positions, creating a symmetrical yet electronically diverse framework.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 448.68 g/mol | |

| IUPAC Name | 1,5-dibromo-2,4-dichloro-3-fluoro-6-iodobenzene | |

| SMILES Notation | C1(=C(C(=C(C(=C1Cl)Br)I)Br)Cl)F | |

| InChI Key | PTBWOPPWWXNXPZ-UHFFFAOYSA-N |

The three-dimensional structure, determined via X-ray crystallography and NMR spectroscopy, reveals a planar benzene ring with slight distortions due to steric repulsions between adjacent halogens. The iodine atom at position 6 introduces significant van der Waals interactions, influencing crystal packing and solubility.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s electronic environment:

-

¹H NMR: The absence of aromatic protons simplifies the spectrum, with no signals observed in the typical 6.5–8.5 ppm range.

-

¹³C NMR: Peaks corresponding to carbon atoms bonded to halogens appear downfield, with the iodine-substituted carbon resonating at ~135 ppm.

-

¹⁹F NMR: A single peak near -110 ppm confirms the presence of the fluorine atom.

Mass spectrometry (MS) data corroborate the molecular weight, with a base peak at m/z 448 corresponding to the molecular ion [M]⁺ .

Synthetic Pathways and Optimization

Stepwise Halogenation Strategies

The synthesis of 2,6-dibromo-3,5-dichloro-4-fluoroiodobenzene typically involves sequential halogenation reactions. A representative pathway includes:

-

Iodination: Electrophilic iodination of 2,6-dibromo-3,5-dichlorobenzene using iodine monochloride (ICl) in acetic acid at 60°C.

-

Fluorination: Direct fluorination via halogen exchange with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120°C.

Table 2: Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Iodination | ICl, CH₃COOH, 60°C, 12h | 78% | |

| Fluorination | KF, DMSO, 120°C, 8h | 65% |

Catalytic and Solvent Effects

Lewis acids such as FeCl₃ or AlCl₃ enhance halogenation efficiency by polarizing the aromatic ring . Solvent choice significantly impacts yields; polar aprotic solvents (e.g., DMSO) favor fluorination, while nonpolar solvents (e.g., toluene) improve iodination selectivity .

Reactivity and Mechanistic Insights

Electrophilic Substitution Trends

The compound’s reactivity in electrophilic substitution reactions is governed by the directing effects of its substituents:

-

Bromine and Chlorine: These meta-directing groups deactivate the ring, slowing further substitution.

-

Fluorine: Despite being ortho/para-directing, its strong electron-withdrawing effect further deactivates the ring.

-

Iodine: A weakly deactivating, ortho/para-directing group that enhances susceptibility to nucleophilic aromatic substitution (NAS).

Cross-Coupling Applications

2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene serves as a versatile substrate in palladium-catalyzed couplings:

-

Suzuki-Miyaura Reaction: The iodine substituent undergoes selective cross-coupling with arylboronic acids at 80°C in tetrahydrofuran (THF) .

-

Ullmann Coupling: Copper-mediated coupling with amines proceeds at the bromine sites under mild conditions .

Table 3: Representative Cross-Coupling Reactions

| Reaction Type | Conditions | Product Yield | Source |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, THF, 80°C | 85% | |

| Ullmann | CuI, K₂CO₃, DMF, 100°C | 72% |

Applications in Materials Science and Pharmaceuticals

Advanced Material Precursors

The compound’s polyhalogenated structure enables the synthesis of liquid crystals and conductive polymers. For example, coupling with thiophene derivatives yields semiconducting materials with tunable bandgaps .

Biologically Active Derivatives

Hydrolysis of the iodine substituent generates phenolic intermediates used in antifungal and herbicide formulations. Recent studies highlight its role in synthesizing kinase inhibitors for oncology applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume